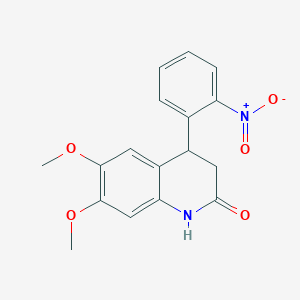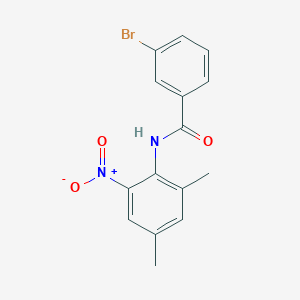
6,7-dimethoxy-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
6,7-dimethoxy-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DNQX, is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA subtype. It was first synthesized in 1987 and has since been extensively studied for its potential therapeutic applications in neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Pyrrolo[4,3,2-de]quinolines - The compound has been utilized in the synthesis of pyrrolo[4,3,2-de]quinolines, which are important for the formal total syntheses of complex marine alkaloids and natural products such as Damirones A and B, Batzelline C, and Makaluvamines A-D (Roberts et al., 1997). This research demonstrates the compound's role as a versatile precursor in organic synthesis, enabling the construction of complex molecular architectures.
Electrochemical Behavior
Electrochemical Studies on Nifedipine Analogues - Research into the electrochemical behavior of nifedipine and analogues, including compounds similar to "6,7-dimethoxy-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone," has been conducted to understand their instability in protic media (Hazard et al., 1991). This work is crucial for the development of more stable and effective pharmaceutical compounds.
Fluorescent Properties and Structural Analysis
Fluorescent Schiff Bases - A study on Schiff bases derived from quinolinone skeletons revealed their fluorescent properties and potential for bioimaging applications (Trávníček et al., 2014). These findings highlight the compound's utility in the development of novel fluorescent materials for scientific research.
Structural and Theoretical Investigations
Novel Quinolinone Structures - Investigations into novel quinolinone structures with bromine and nitrobenzyl ligands have provided insights into their crystallographic structures, intermolecular interactions, and theoretical vibrational assignments (Michelini et al., 2019). Such studies are essential for the rational design of new compounds with desired physical and chemical properties.
Optimization of Synthesis Conditions
Optimization of Synthesis for 3-(Aryloxy)quinoline Derivatives - Research focused on optimizing the conditions for synthesizing 3-(aryloxy)quinoline derivatives via Friedländer's cyclization reaction (Khan et al., 2013). This work is significant for scaling up the production of these compounds, which have applications in various fields, including medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-4-(2-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-15-7-12-11(10-5-3-4-6-14(10)19(21)22)8-17(20)18-13(12)9-16(15)24-2/h3-7,9,11H,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJXRAXSFIGRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4058684.png)
![2-{[(4-ethoxyphenyl)amino]methylene}cyclohexanone](/img/structure/B4058686.png)

![2-{[3-(2,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4058698.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4058706.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4058712.png)
![ethyl 1-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4058719.png)
![4-chloro-2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4058725.png)
![2-methyl-N-{6-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}propanamide](/img/structure/B4058731.png)
![N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxybenzamide](/img/structure/B4058732.png)
![ethyl 1-[(benzylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4058741.png)

![N-[1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B4058760.png)
![N-(2-{[(2-amino-1,3-thiazol-4-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B4058775.png)